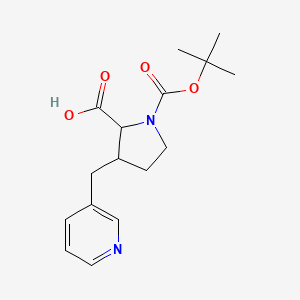
1-(tert-Butoxycarbonyl)-3-(3-pyridinylmethyl)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-(3-pyridinylmethyl)-2-pyrrolidinecarboxylic acid, or 1-BOC-3-PM-2-PPCA, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, and has been used in a variety of biochemical and physiological studies. In
Mécanisme D'action
1-BOC-3-PM-2-PPCA is a versatile reagent that can be used to modify proteins and other biomolecules. It is a reversible inhibitor of enzymes, and binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, 1-BOC-3-PM-2-PPCA can be used to modify the structure of proteins, allowing for the study of protein-protein interactions and the role of protein structure in enzyme activity.
Biochemical and Physiological Effects
1-BOC-3-PM-2-PPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes, and has been used to study the role of these enzymes in drug metabolism. Additionally, it has been used to study the structure and function of proteins, as well as the role of protein structure in enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-BOC-3-PM-2-PPCA has several advantages for lab experiments. It is a versatile reagent that can be used to modify proteins and other biomolecules, allowing for the study of protein-protein interactions and the role of protein structure in enzyme activity. Additionally, it is a reversible inhibitor of enzymes, allowing for the study of enzyme kinetics and the effects of inhibitors on enzyme activity. However, 1-BOC-3-PM-2-PPCA is not suitable for all experiments, and its use may be limited by its cost and availability.
Orientations Futures
1-BOC-3-PM-2-PPCA has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include the study of protein-protein interactions, the use of 1-BOC-3-PM-2-PPCA as a drug target, and the development of new methods for the synthesis of 1-BOC-3-PM-2-PPCA. Additionally, 1-BOC-3-PM-2-PPCA could be used to study the effects of inhibitors on enzyme activity, and to develop new inhibitors for drug metabolism. Finally, 1-BOC-3-PM-2-PPCA could be used to develop new methods for the synthesis of nucleic acid analogues, which could be used to study the structure and function of DNA and RNA.
Applications De Recherche Scientifique
1-BOC-3-PM-2-PPCA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to synthesize other compounds, such as peptides and proteins. It has also been used in biochemical and physiological studies, such as enzyme kinetics, cell signaling, and drug metabolism. In addition, it has been used in the synthesis of nucleic acid analogues, which are useful for studying the structure and function of DNA and RNA.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-12(13(18)14(19)20)9-11-5-4-7-17-10-11/h4-5,7,10,12-13H,6,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYTUHYMXVAETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(3-pyridinylmethyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride](/img/structure/B1485991.png)
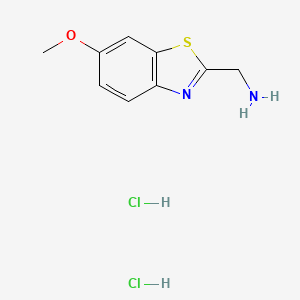
![N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride](/img/structure/B1485993.png)
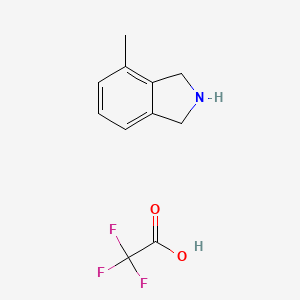
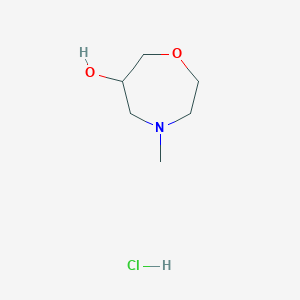
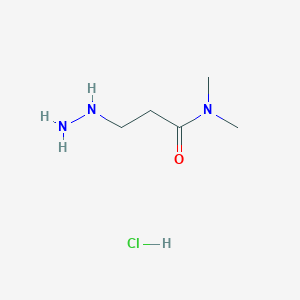
![1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride](/img/structure/B1486001.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride](/img/structure/B1486003.png)
![(8-Methyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride](/img/structure/B1486005.png)
![7-Tetrahydro-2H-pyran-4-yl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1486006.png)
![1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486007.png)
![N-[2-(Dimethylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1486010.png)
